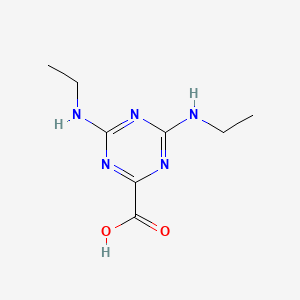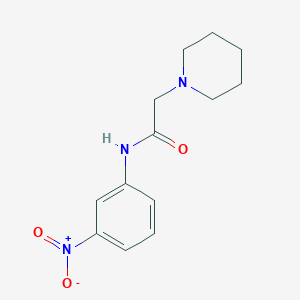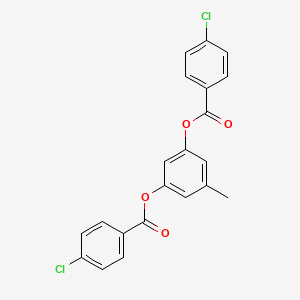![molecular formula C27H24N4O4S B11539582 5-cyano-6-{[2-(furan-2-ylamino)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11539582.png)
5-cyano-6-{[2-(furan-2-ylamino)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-CYANO-6-({[(FURAN-2-YL)CARBAMOYL]METHYL}SULFANYL)-4-(2-METHOXYPHENYL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound that features a dihydropyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYANO-6-({[(FURAN-2-YL)CARBAMOYL]METHYL}SULFANYL)-4-(2-METHOXYPHENYL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic synthesis
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine core, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The furan and phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-CYANO-6-({[(FURAN-2-YL)CARBAMOYL]METHYL}SULFANYL)-4-(2-METHOXYPHENYL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and cancer.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-CYANO-6-({[(FURAN-2-YL)CARBAMOYL]METHYL}SULFANYL)-4-(2-METHOXYPHENYL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diverse functional groups allow it to bind to multiple sites, potentially inhibiting enzyme activity or modulating receptor function. This multi-target approach can enhance its therapeutic efficacy and reduce the likelihood of resistance development.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A dihydropyridine calcium channel blocker with a similar core structure but different substituents.
Uniqueness
5-CYANO-6-({[(FURAN-2-YL)CARBAMOYL]METHYL}SULFANYL)-4-(2-METHOXYPHENYL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its potential for multi-target interactions makes it a promising candidate for further research and development in various fields.
Properties
Molecular Formula |
C27H24N4O4S |
|---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
5-cyano-6-[2-(furan-2-ylamino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C27H24N4O4S/c1-17-24(26(33)30-18-9-4-3-5-10-18)25(19-11-6-7-12-21(19)34-2)20(15-28)27(29-17)36-16-22(32)31-23-13-8-14-35-23/h3-14,25,29H,16H2,1-2H3,(H,30,33)(H,31,32) |
InChI Key |
YXCVYCMEHRACHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=CO2)C#N)C3=CC=CC=C3OC)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({N'-[(E)-{4-[(2-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B11539499.png)
![Ethyl 3-acetyl-4-[4-(acetyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B11539512.png)

![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11539531.png)
![(4E)-4-[(4-bromo-3-nitrophenyl)methylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione](/img/structure/B11539535.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11539545.png)
![5-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B11539548.png)
![3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(4-methylpiperidin-1-yl)propan-1-one](/img/structure/B11539556.png)
![2-(5-ethyl-1,3-benzoxazol-2-yl)-4-{[(Z)-(4-nitrophenyl)methylidene]amino}phenol](/img/structure/B11539572.png)

![Bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,4-dicarboxylate](/img/structure/B11539588.png)
![2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B11539590.png)
![2,4-dibromo-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11539591.png)

